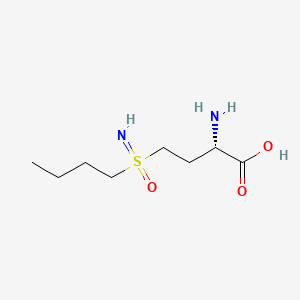

l-Buthionine sulfoximine

概要

説明

L-ブチオニン-(S,R)-スルホキシミンは、グルタチオン合成に不可欠な酵素であるガンマ-グルタミルシステインシンテターゼの阻害剤として知られる化学化合物です。グルタチオンは細胞内の重要な抗酸化物質であり、酸化ストレスから細胞を保護し、酸化還元バランスを維持します。 この化合物はグルタチオンレベルを枯渇させる能力が広く研究されており、酸化ストレス、癌、重金属毒性に関する研究において特に貴重なツールとなっています .

2. 製法

合成経路と反応条件: L-ブチオニン-(S,R)-スルホキシミンは、ブチオニンとスルホキシミンの反応を含む多段階プロセスによって合成できます。合成には通常、以下の手順が含まれます。

ブチオニンの生成: ブチオニンは、ホモセリンラクトンとアンモニアの反応、続いて還元によって合成されます。

スルホキシミンの生成: スルホキシミン基は、ブチオニンを制御された条件下でスルホキシミン試薬と反応させることによって導入されます。

工業生産方法: L-ブチオニン-(S,R)-スルホキシミンの工業生産では、高収率と高純度を達成するために反応条件を最適化します。 これには、目的の生成物を効率的に形成するために、温度、pH、反応時間を制御することが含まれます .

準備方法

Synthetic Routes and Reaction Conditions: L-Buthionine-(S,R)-Sulfoximine can be synthesized through a multi-step process involving the reaction of buthionine with sulfoximine. The synthesis typically involves the following steps:

Formation of Buthionine: Buthionine is synthesized from the reaction of homoserine lactone with ammonia, followed by reduction.

Sulfoximine Formation: The sulfoximine group is introduced by reacting buthionine with sulfoximine reagents under controlled conditions.

Industrial Production Methods: Industrial production of L-Buthionine-(S,R)-Sulfoximine involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling temperature, pH, and reaction time to ensure the efficient formation of the desired product .

化学反応の分析

反応の種類: L-ブチオニン-(S,R)-スルホキシミンは、スルホキシミン基の存在により、主に置換反応を起こします。特定の条件下では、酸化反応と還元反応にも参加できます。

一般的な試薬と条件:

酸化: 酸化剤の存在下で、L-ブチオニン-(S,R)-スルホキシミンは酸化されてスルホキシド誘導体を形成することができます。

還元: 還元剤は、スルホキシミン基を対応するアミンに変換することができます。

置換: さまざまな求核剤は、適切な条件下でスルホキシミン基を置換することができます。

生成される主な生成物: これらの反応から生成される主な生成物には、スルホキシド誘導体、アミン、および置換されたスルホキシミン化合物があります .

4. 科学研究における用途

L-ブチオニン-(S,R)-スルホキシミンは、科学研究において幅広い用途があります。

化学: さまざまな化学反応やプロセスにおけるグルタチオンの役割を研究するために使用されます。

生物学: 研究者は、グルタチオン枯渇が細胞機能と酸化ストレスに与える影響を調査するために使用しています。

医学: 癌研究では、癌細胞のグルタチオンレベルを枯渇させることにより、化学療法薬の有効性を高めるために使用されています。

科学的研究の応用

Cancer Research

L-buthionine sulfoximine is extensively studied for its role in enhancing the efficacy of chemotherapeutic agents by depleting glutathione levels, which are often elevated in cancer cells and contribute to drug resistance.

Enhancing Chemotherapy Efficacy

- Combination with Chemotherapeutic Agents : Studies have shown that this compound can enhance the apoptotic effects of various chemotherapeutics. For example, in a study involving breast cancer cell lines, the combination of this compound and estrogen significantly reduced cell viability by inducing apoptosis, particularly in antihormone-resistant cells .

- Synergistic Effects : The combination of arsenic trioxide and this compound has demonstrated increased cytotoxicity against multiple cancer cell lines, suggesting that inhibiting glutathione synthesis can sensitize tumors to oxidative stress induced by these drugs .

Overcoming Drug Resistance

- Mechanism of Action : By depleting intracellular glutathione, this compound reduces the cellular capacity to neutralize reactive oxygen species generated by chemotherapeutics, thereby enhancing their efficacy against resistant cancer cells .

Neurodegenerative Diseases

This compound has been investigated for its potential therapeutic effects in neurodegenerative conditions characterized by oxidative stress.

Parkinson's Disease

- Oxidative Stress Studies : Research indicates that this compound can induce oxidative stress in neuronal models, providing insights into the mechanisms underlying neurodegeneration and potential therapeutic strategies aimed at modulating redox balance .

Infectious Diseases

This compound has also been explored for its effects on various pathogens, particularly in combination therapies aimed at enhancing the efficacy of existing treatments.

Trypanosomiasis

- Synergistic Drug Combinations : In studies on Trypanosoma cruzi, the causative agent of Chagas disease, this compound was found to enhance the effectiveness of existing antiparasitic drugs like nifurtimox and benznidazole by reducing the required concentrations for effective treatment . This suggests a potential strategy for improving treatment outcomes in parasitic infections.

Safety and Toxicity Studies

The safety profile of this compound is critical for its application in clinical settings. Various studies have assessed the toxicity associated with its use, particularly when combined with other therapeutic agents.

Toxicity Assessments

- In Vivo Studies : Research indicates that while this compound effectively depletes glutathione levels and enhances therapeutic responses, it does not significantly induce toxicity to normal tissues when used alongside other treatments such as peptide receptor radionuclide therapy .

Data Summary Table

作用機序

L-ブチオニン-(S,R)-スルホキシミンは、グルタチオン合成の最初の段階を担う酵素であるガンマ-グルタミルシステインシンテターゼを阻害することにより、その効果を発揮します。この酵素を阻害することにより、この化合物は細胞内のグルタチオンレベルを効果的に低下させます。グルタチオンの枯渇は、酸化ストレスの増加につながり、細胞を化学療法薬や重金属などのさまざまなストレス要因に対して感作させます。 主な分子標的はガンマ-グルタミルシステインシンテターゼであり、関与する経路はグルタチオン合成経路です .

類似化合物:

D,L-ブチオニン-(S,R)-スルホキシミン: L-ブチオニン-(S,R)-スルホキシミンのラセミ体混合物で、同様の研究目的で使用されています。

エトポシド: グルタチオン枯渇を通じてL-ブチオニン-(S,R)-スルホキシミンによって有効性を高めることができる化学療法薬です。

シスプラチン: L-ブチオニン-(S,R)-スルホキシミンとの併用で細胞毒性が向上する別の化学療法薬です。

独自性: L-ブチオニン-(S,R)-スルホキシミンは、ガンマ-グルタミルシステインシンテターゼの特異的な阻害においてユニークであり、さまざまな生物学的プロセスにおけるグルタチオンの役割を研究するための強力なツールとなっています。 グルタチオンレベルを枯渇させ、化学療法薬の有効性を高める能力は、他の化合物とは異なります .

類似化合物との比較

D,L-Buthionine-(S,R)-Sulfoximine: A racemic mixture of L-Buthionine-(S,R)-Sulfoximine, used for similar research purposes.

Etoposide: A chemotherapeutic agent whose efficacy can be enhanced by L-Buthionine-(S,R)-Sulfoximine through glutathione depletion.

Cisplatin: Another chemotherapeutic agent that shows increased cytotoxicity when used in combination with L-Buthionine-(S,R)-Sulfoximine.

Uniqueness: L-Buthionine-(S,R)-Sulfoximine is unique in its specific inhibition of gamma-glutamylcysteine synthetase, making it a powerful tool for studying the role of glutathione in various biological processes. Its ability to deplete glutathione levels and enhance the efficacy of chemotherapeutic agents sets it apart from other compounds .

生物活性

L-buthionine sulfoximine (BSO) is a potent inhibitor of glutathione (GSH) biosynthesis, primarily acting on the enzyme γ-glutamyl-cysteine synthetase. This compound has garnered significant attention in cancer research due to its ability to sensitize tumor cells to various chemotherapeutic agents by depleting intracellular GSH levels. This article explores the biological activity of BSO, focusing on its mechanisms, effects in different cancer types, and relevant case studies.

BSO inhibits the synthesis of GSH, an important antioxidant that protects cells from oxidative stress. By reducing GSH levels, BSO enhances the sensitivity of cancer cells to oxidative damage and apoptosis induced by chemotherapeutic agents. The depletion of GSH is crucial in overcoming drug resistance commonly observed in various cancers.

1. Breast Cancer

In a study involving antihormone-resistant MCF-7:2A breast cancer cells, BSO was shown to significantly enhance estrogen-induced apoptosis. When combined with low-dose estradiol, BSO treatment resulted in an 80-90% reduction in cell growth over one week, compared to minimal effects from either treatment alone. This effect was attributed to increased apoptosis as evidenced by TUNEL and DAPI staining techniques .

2. Biliary Tract Cancer

Phase I studies indicated that continuous infusion of BSO resulted in GSH depletion with minimal toxicity. In vitro experiments demonstrated that pretreatment with BSO followed by cisplatin treatment led to a 44% reduction in cell viability in gallbladder cancer cells (GBC-SD) and cholangiocarcinoma cells (RBE), significantly enhancing apoptosis rates compared to cisplatin alone .

3. Advanced Solid Tumors

A combination study involving arsenic trioxide (As2O3) and BSO showed that this pairing effectively enhanced cytotoxicity across multiple cancer cell lines, including prostate, breast, and lung cancers. The co-treatment led to increased generation of reactive oxygen species (ROS), contributing to enhanced growth inhibition compared to As2O3 treatment alone .

Research Findings and Case Studies

| Cancer Type | Combination Treatment | Effect on Cell Viability | Mechanism |

|---|---|---|---|

| Breast Cancer | Estradiol + BSO | 80-90% reduction | Enhanced apoptosis via GSH depletion |

| Biliary Tract Cancer | Cisplatin + BSO | 44% reduction | Increased apoptosis through GSH depletion |

| Advanced Solid Tumors | As2O3 + BSO | Significant enhancement | Increased ROS generation |

Clinical Implications

The clinical implications of using BSO as an adjunct therapy in cancer treatment are significant. Its ability to sensitize resistant tumors to chemotherapy could lead to improved patient outcomes. Phase I trials have established its safety profile when administered continuously, allowing for further exploration into combination therapies involving BSO .

特性

IUPAC Name |

(2S)-2-amino-4-(butylsulfonimidoyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3S/c1-2-3-5-14(10,13)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12)/t7-,14?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQFBVYMGADDTQ-CVSPRKDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=N)(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCS(=N)(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70894150 | |

| Record name | L-Buthionine sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | L-Buthionine (SR)-sulfoximine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

H2O > 100 (mg/mL), Acetate buffer, pH4 > 100 (mg/mL), Carbonate buffer, pH9 > 100 (mg/mL), 0.1 N HCl > 100 (mg/mL), 0.1 N NaOH > 100 (mg/mL), MeOH < 1 (mg/mL), EtOH (95 %) < 1 (mg/mL), CH3CN < 1 (mg/mL), EtOAC < 1 (mg/mL), CHC13 < 1 (mg/mL), Dimethylacetamide < 1 (mg/mL), DMSO < 1 (mg/mL) | |

| Record name | BSO | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/326231%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

83730-53-4, 97590-40-4 | |

| Record name | L-Buthionine-S,R-sulfoximine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83730-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buthionine sulfoximine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083730534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Buthionine-(S,R)-sulfoximine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097590404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-buthionine sulfoximine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Buthionine sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83730-53-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTHIONINE SULFOXIMINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEY8DZS103 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。